molecular formula C7H9NO4 B153887 ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate CAS No. 126972-53-0

ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate

Cat. No. B153887
M. Wt: 171.15 g/mol
InChI Key: UQXDNQUBRSEZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as ethyl 4-oxo-2-oxa-3-azabicyclo[3.2.0]heptane-3-carboxylate and is a heterocyclic compound.

Mechanism Of Action

The mechanism of action of ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.

Biochemical And Physiological Effects

Ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit low toxicity and good bioavailability, making it a promising candidate for further development.

Advantages And Limitations For Lab Experiments

One of the major advantages of ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate is its ease of synthesis. It can be synthesized using relatively simple and inexpensive starting materials. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and pain-related disorders. Another potential direction is the synthesis of new heterocyclic compounds using ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as materials science and catalysis.

Synthesis Methods

The synthesis of ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate involves the reaction of ethyl 2-oxoacetate with 2,3-dihydrofuran in the presence of a strong acid catalyst. The resulting product is then treated with anhydrous ammonia and carbon dioxide to yield the final product.

Scientific Research Applications

Ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In addition, it has also been studied for its potential use as a building block in the synthesis of other heterocyclic compounds.

properties

CAS RN

126972-53-0

Product Name

ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate

InChI

InChI=1S/C7H9NO4/c1-2-11-6(9)8-4-3-5-12-7(8)10/h3,5H,2,4H2,1H3

InChI Key

UQXDNQUBRSEZNR-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC=COC1=O

Canonical SMILES

CCOC(=O)N1CC=COC1=O

synonyms

2H-1,3-Oxazine-3(4H)-carboxylic acid, 2-oxo-, ethyl ester

Origin of Product

United States

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